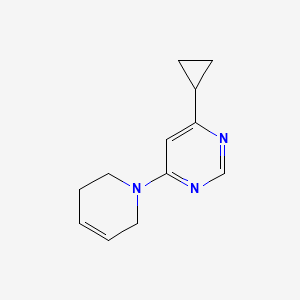

![molecular formula C18H25Cl2N3O2 B2887032 N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795358-66-5](/img/structure/B2887032.png)

N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

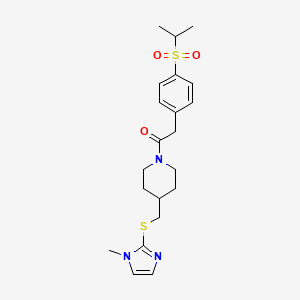

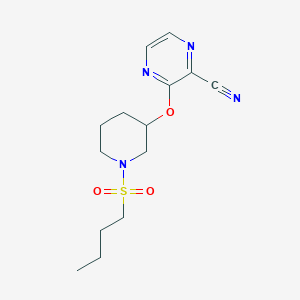

“N-(3,4-dichlorophenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide” is a complex organic compound. It contains a bipiperidine moiety, which is a type of piperidine, a common chemical structure found in many pharmaceuticals . The compound also contains a 3,4-dichlorophenyl group, which is a type of phenol that has been chlorinated at the 3 and 4 positions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipiperidine ring, the introduction of the 3,4-dichlorophenyl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (bipiperidine). The 3,4-dichlorophenyl group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dichlorophenyl group could potentially increase the compound’s stability and affect its solubility .Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide has focused on exploring their synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry. For example, studies have delved into the synthesis and SAR of analogues of biaryl pyrazoles, investigating modifications in the aminopiperidine region to probe proximity and steric requirements. These modifications aimed to understand the impact on receptor binding affinity and efficacy, contributing to the development of compounds with potential therapeutic applications (Francisco et al., 2002).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, research has been conducted on the synthesis of polyamides with specific functional groups. For instance, polyamides containing methoxy groups have been synthesized using L-tartaric acid, resulting in polymers with significant hydrophilic properties and large optical activity, indicating their potential use in advanced material applications (Bou et al., 1993).

Catalysis and Synthetic Applications

Investigations into the catalysis and synthetic applications of related compounds have shown the utility of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research has led to the development of efficient methodologies for synthesizing carboxamides, demonstrating the compound's role in facilitating complex synthetic reactions (Takács et al., 2014).

Antitumor Activity

In the search for novel antitumor agents, derivatives of this compound have been synthesized and evaluated for their structure-activity relationships, contributing to the identification of compounds with potential antitumor activity. This research is pivotal for the development of new therapeutic agents for cancer treatment (Rewcastle et al., 1986).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.

Mode of Action

It’s likely that it interacts with its targets by binding to specific sites on the neurotransmitter transporters, thereby inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects.

Biochemical Pathways

Given its potential role as a reuptake inhibitor, it’s likely that it affects the monoaminergic pathways, which involve the neurotransmitters serotonin, norepinephrine, and dopamine . These pathways play key roles in various physiological processes, including mood regulation, sleep, and motor control.

Pharmacokinetics

Similar compounds have been found to be metabolized primarily by the liver and excreted predominantly via the renal route . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.

Result of Action

These may include mood elevation, increased alertness, and enhanced motor control .

Future Directions

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O2/c1-25-15-6-10-22(11-7-15)14-4-8-23(9-5-14)18(24)21-13-2-3-16(19)17(20)12-13/h2-3,12,14-15H,4-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPBEJGGCKPCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)

![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)